2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound This compound is of interest due to its unique structure, which includes a boron atom integrated into a dioxazaborocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids or boronates with appropriate organic precursors under controlled conditions. One common method involves the use of 3-methoxyphenylboronic acid and 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as starting materials. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce simpler boron-containing compounds.
Scientific Research Applications
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound’s boron atom can interact with biological molecules, making it useful in studying enzyme mechanisms and as a potential drug candidate.
Medicine: Its unique structure allows it to be explored for therapeutic applications, particularly in cancer treatment due to boron’s ability to capture neutrons.
Industry: The compound is used in the development of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable complexes with hydroxyl and amino groups, which can inhibit enzyme activity or alter protein function. The compound’s methoxyphenyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound shares a similar boron-containing ring structure but lacks the methoxyphenyl group.
Indole Derivatives: These compounds also contain aromatic rings and can undergo similar chemical reactions, but they do not contain boron.
Uniqueness
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of both a boron atom and a methoxyphenyl group
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-4-3-5-10(6-9)17-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXVKIPQNJRPKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693629 | |
Record name | 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1104636-71-6 | |
Record name | 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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